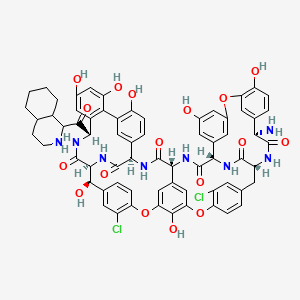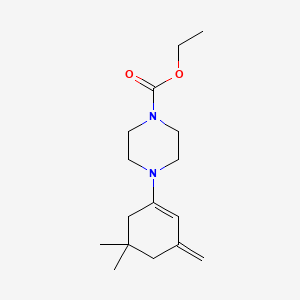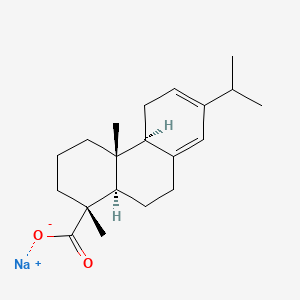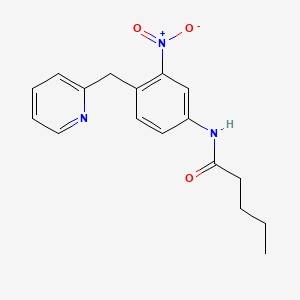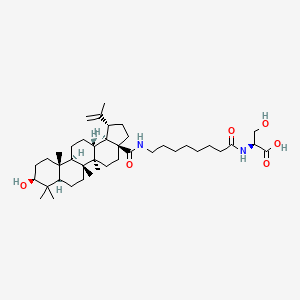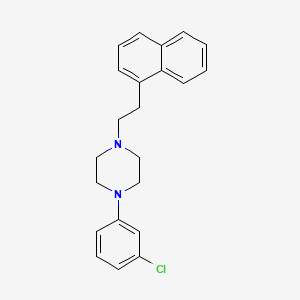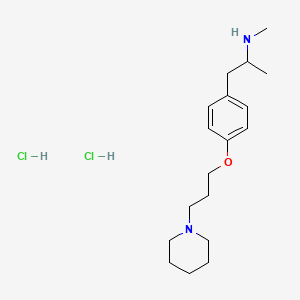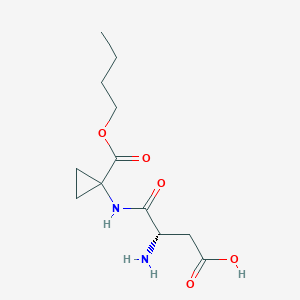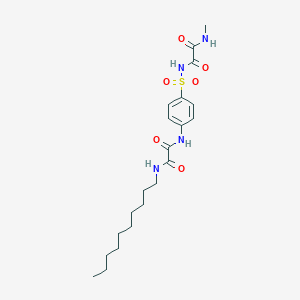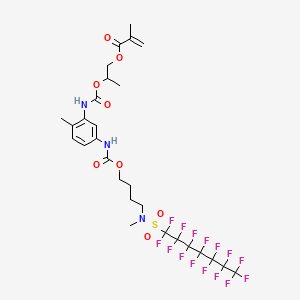
Dodecanamide, N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ドデカンアミド、N-(3-(4-(フェニルメチル)-1-ピペリジニル)プロピル)-、モノハイドロクロリドは、ドデカンアミド骨格、ピペリジン環、およびフェニルメチル基を含む独特の構造を持つ複雑な有機化合物です。
製造方法
合成経路と反応条件
ドデカンアミド、N-(3-(4-(フェニルメチル)-1-ピペリジニル)プロピル)-、モノハイドロクロリドの合成は通常、複数のステップを必要とします。一般的な方法には、ドデカンアミドとピペリジン誘導体の反応、続いてフェニルメチル基の導入が含まれます。最後のステップは、モノハイドロクロリド塩の形成です。反応条件は、目的の生成物が得られるように、しばしば制御された温度と特定の溶媒の使用を必要とします。
工業的製造方法
この化合物の工業的製造には、自動反応器を使用した大規模合成が含まれる場合があります。このプロセスは、収率と純度が最適化され、最終生成物を単離するために、再結晶またはクロマトグラフィーなどの精製ステップがしばしば含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of dodecanamide with a piperidine derivative, followed by the introduction of a phenylmethyl group. The final step involves the formation of the monohydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
反応の種類
ドデカンアミド、N-(3-(4-(フェニルメチル)-1-ピペリジニル)プロピル)-、モノハイドロクロリドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、酸素含有官能基を導入する可能性があります。
還元: この反応は、酸素含有官能基を除去するか、二重結合を還元する可能性があります。
置換: この反応は、ある官能基を別の官能基に置き換える可能性があります。
一般的な試薬と条件
酸化: 一般的な試薬には、過マンガン酸カリウムまたは三酸化クロムが含まれます。
還元: 一般的な試薬には、水素化リチウムアルミニウムまたはパラジウム触媒を用いた水素ガスが含まれます。
置換: 一般的な試薬には、ハロゲンまたは塩基性または酸性条件下での求核剤が含まれます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはカルボン酸を生成する可能性がありますが、還元はアルコールまたはアルカンを生成する可能性があります。
科学研究への応用
ドデカンアミド、N-(3-(4-(フェニルメチル)-1-ピペリジニル)プロピル)-、モノハイドロクロリドは、いくつかの科学研究に応用されています。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: これは、生物分子との潜在的な相互作用とその細胞プロセスへの影響について研究されています。
医学: これは、特定の受容体や酵素と相互作用する能力など、潜在的な治療特性について調査されています。
産業: これは、新素材の開発または医薬品製造の中間体として使用されます。
科学的研究の応用
Dodecanamide, N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific receptors or enzymes.
Industry: It is used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
ドデカンアミド、N-(3-(4-(フェニルメチル)-1-ピペリジニル)プロピル)-、モノハイドロクロリドの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、受容体、酵素、またはその他のタンパク質が含まれる場合があります。この化合物は、これらの標的の活性を調節して、さまざまな生物学的効果をもたらす可能性があります。関与する正確な経路は、特定の用途と生物学的コンテキストによって異なります。
類似化合物の比較
類似化合物
ドデカンアミド、N-プロピル-: この化合物は、同様のドデカンアミド骨格を持ちますが、ピペリジン基とフェニルメチル基はありません。
N-(3-(ジメチルアミノ)プロピル)ドデカンアミド: この化合物は、同様の構造を持っていますが、ピペリジン基とフェニルメチル基の代わりにジメチルアミノ基が含まれています。
独自性
ドデカンアミド、N-(3-(4-(フェニルメチル)-1-ピペリジニル)プロピル)-、モノハイドロクロリドは、官能基の特定の組み合わせによって独特です。この独特の構造により、一連の異なる分子標的と相互作用することができ、研究や産業における特定の用途に役立ちます。
類似化合物との比較
Similar Compounds
Dodecanamide, N-propyl-: This compound has a similar dodecanamide backbone but lacks the piperidine and phenylmethyl groups.
N-(3-(Dimethylamino)propyl)dodecanamide: This compound has a similar structure but includes a dimethylamino group instead of the piperidine and phenylmethyl groups.
Uniqueness
Dodecanamide, N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-, monohydrochloride is unique due to its specific combination of functional groups. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in research and industry.
特性
CAS番号 |
133783-75-2 |
|---|---|
分子式 |
C27H47ClN2O |
分子量 |
451.1 g/mol |
IUPAC名 |
N-[3-(4-benzylpiperidin-1-yl)propyl]dodecanamide;hydrochloride |
InChI |
InChI=1S/C27H46N2O.ClH/c1-2-3-4-5-6-7-8-9-13-17-27(30)28-20-14-21-29-22-18-26(19-23-29)24-25-15-11-10-12-16-25;/h10-12,15-16,26H,2-9,13-14,17-24H2,1H3,(H,28,30);1H |
InChIキー |
MVTYJIPFDHSFRA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)NCCCN1CCC(CC1)CC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


